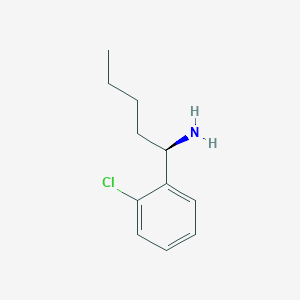![molecular formula C5H12N4S B13974388 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane CAS No. 62212-64-0](/img/structure/B13974388.png)
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-4,6,8,10-tetraazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure that incorporates sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ketones with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like benzene . The reaction is often carried out under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but with fewer nitrogen atoms.
Thiazolopyrimidine: Another heterocyclic compound with potential medicinal applications.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62212-64-0 |
|---|---|
Formule moléculaire |
C5H12N4S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
1-thia-4,6,8,10-tetrazaspiro[4.5]decane |
InChI |
InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2 |
Clé InChI |
KMTZNOHOFQGGAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(N1)NCNCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

